(3-Aminopyrrolidin-1-yl)(4-isopropylcyclohexyl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(4-isopropylcyclohexyl)methanone, also known as 3-APM, is a synthetic drug that has been studied for its potential applications in scientific research. 3-APM has been found to have a variety of biochemical and physiological effects and is being studied for its potential applications in laboratory experiments.
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)(4-isopropylcyclohexyl)methanone has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, including an ability to modulate the release of neurotransmitters and hormones, such as dopamine and serotonin. This compound has also been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential applications in the treatment of neurological and psychiatric disorders, such as depression and anxiety.
Mechanism of Action
The exact mechanism of action of (3-Aminopyrrolidin-1-yl)(4-isopropylcyclohexyl)methanone is not yet fully understood. However, it is believed that this compound acts as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. Additionally, this compound has been found to interact with other neurotransmitter systems, such as the dopamine and norepinephrine systems, which may explain its effects on mood and behavior.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, such as dopamine and serotonin, and hormones, such as cortisol and oxytocin. Additionally, this compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
Advantages and Limitations for Lab Experiments
(3-Aminopyrrolidin-1-yl)(4-isopropylcyclohexyl)methanone is a relatively new compound and has not yet been extensively studied in laboratory experiments. However, it has been found to have a variety of biochemical and physiological effects and has potential applications in the treatment of neurological and psychiatric disorders. The advantages of using this compound in laboratory experiments include its relatively simple synthesis method and its ability to modulate the release of various neurotransmitters and hormones. However, there are some limitations to using this compound in laboratory experiments, such as its potential for toxicity and its unknown long-term effects.
Future Directions
Given its potential applications in scientific research, there are a number of potential future directions for the study of (3-Aminopyrrolidin-1-yl)(4-isopropylcyclohexyl)methanone. These include further research into its mechanism of action, its potential for toxicity, and its long-term effects. Additionally, further research could be conducted into the potential applications of this compound in the treatment of neurological and psychiatric disorders. Finally, further research could be conducted into the potential of this compound as an anti-inflammatory, anti-cancer, and anti-viral agent.
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-propan-2-ylcyclohexyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-10(2)11-3-5-12(6-4-11)14(17)16-8-7-13(15)9-16/h10-13H,3-9,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWAOGKLVAQCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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